molecular formula C28H23N5S B11124651 (2Z)-2-(1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile

(2Z)-2-(1H-benzimidazol-2-yl)-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile

Cat. No.: B11124651
M. Wt: 461.6 g/mol
InChI Key: VNLDIWSKDGBGLG-FXBPSFAMSA-N
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Description

The compound (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-PHENYL-3-[4-(PROPYLSULFANYL)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE is a complex organic molecule featuring a benzodiazole ring, a phenyl group, and a pyrazole ring with a propylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-PHENYL-3-[4-(PROPYLSULFANYL)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-PHENYL-3-[4-(PROPYLSULFANYL)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-PHENYL-3-[4-(PROPYLSULFANYL)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-PHENYL-3-[4-(PROPYLSULFANYL)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-PHENYL-3-[4-(METHYLSULFANYL)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE
  • (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-PHENYL-3-[4-(ETHYLSULFANYL)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE

Uniqueness

The uniqueness of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{1-PHENYL-3-[4-(PROPYLSULFANYL)PHENYL]-1H-PYRAZOL-4-YL}PROP-2-ENENITRILE lies in its specific structural features, such as the propylsulfanyl substituent, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C28H23N5S

Molecular Weight

461.6 g/mol

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C28H23N5S/c1-2-16-34-24-14-12-20(13-15-24)27-22(19-33(32-27)23-8-4-3-5-9-23)17-21(18-29)28-30-25-10-6-7-11-26(25)31-28/h3-15,17,19H,2,16H2,1H3,(H,30,31)/b21-17-

InChI Key

VNLDIWSKDGBGLG-FXBPSFAMSA-N

Isomeric SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5

Origin of Product

United States

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